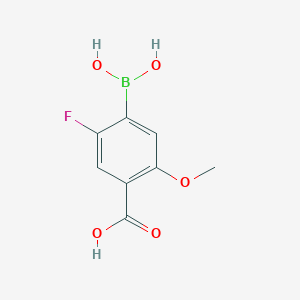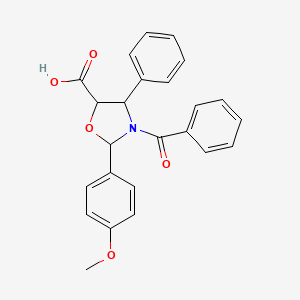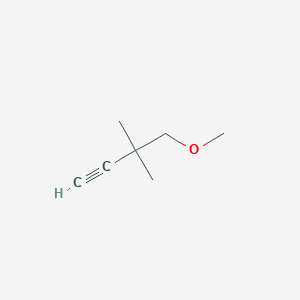
Methyl 2,4-dichloro-6-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4-dichloro-6-methoxybenzoate is a chemical compound with the molecular formula C9H8Cl2O3. It is an ester derivative of benzoic acid, characterized by the presence of two chlorine atoms and a methoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,4-dichloro-6-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2,4-dichloro-6-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and purification techniques ensures the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4-dichloro-6-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is often employed for oxidation reactions.
Major Products Formed
Substitution: Products with various functional groups replacing the chlorine atoms.
Reduction: Formation of 2,4-dichloro-6-methoxybenzyl alcohol.
Oxidation: Conversion to 2,4-dichloro-6-methoxybenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 2,4-dichloro-6-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2,4-dichloro-6-methoxybenzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors can influence its activity. The presence of chlorine and methoxy groups on the benzene ring can affect its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methoxybenzoate: Similar structure but lacks the chlorine atoms.
Methyl 2,4-dichlorobenzoate: Similar but without the methoxy group.
Methyl 2,6-dihydroxy-4-methylbenzoate: Contains hydroxyl groups instead of methoxy and chlorine.
Uniqueness
Methyl 2,4-dichloro-6-methoxybenzoate is unique due to the combination of chlorine and methoxy groups on the benzene ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propiedades
Número CAS |
94294-10-7 |
|---|---|
Fórmula molecular |
C9H8Cl2O3 |
Peso molecular |
235.06 g/mol |
Nombre IUPAC |
methyl 2,4-dichloro-6-methoxybenzoate |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-7-4-5(10)3-6(11)8(7)9(12)14-2/h3-4H,1-2H3 |
Clave InChI |
BMFYKKCUGFNZAD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)Cl)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile](/img/structure/B12098621.png)


![benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate](/img/structure/B12098625.png)

